4-Methoxy-1-(propan-2-yl)-1H-pyrazole
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Overview
Description
1-Isopropyl-4-methoxy-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-4-methoxy-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of isopropyl hydrazine with methoxy-substituted ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring .
Industrial Production Methods: Industrial production of 1-isopropyl-4-methoxy-1H-pyrazole may involve continuous flow processes to ensure high yield and purity. Catalysts such as iron(III) chloride or palladium complexes can be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-4-methoxy-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution
Major Products:
Oxidation: Formation of 1-isopropyl-4-formyl-1H-pyrazole.
Reduction: Formation of 1-isopropyl-4-methoxy-1,2-dihydropyrazole.
Substitution: Formation of various alkyl or aryl-substituted pyrazoles
Scientific Research Applications
1-Isopropyl-4-methoxy-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-isopropyl-4-methoxy-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities .
Comparison with Similar Compounds
- 1-Isopropyl-4-methyl-1H-pyrazole
- 1-Isopropyl-4-ethyl-1H-pyrazole
- 1-Isopropyl-4-phenyl-1H-pyrazole
Comparison: 1-Isopropyl-4-methoxy-1H-pyrazole is unique due to the presence of the methoxy group, which can undergo various chemical transformations, enhancing its versatility in synthetic applications. In contrast, other similar compounds may have different substituents, leading to variations in their chemical reactivity and biological activities .
Properties
CAS No. |
75702-88-4 |
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Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4-methoxy-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C7H12N2O/c1-6(2)9-5-7(10-3)4-8-9/h4-6H,1-3H3 |
InChI Key |
WIRJVOVMDKBPCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)OC |
Origin of Product |
United States |
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